molecular formula C10H18O3 B12579392 Pentyl [(prop-2-en-1-yl)oxy]acetate CAS No. 194986-84-0

Pentyl [(prop-2-en-1-yl)oxy]acetate

Cat. No.: B12579392
CAS No.: 194986-84-0
M. Wt: 186.25 g/mol
InChI Key: TYXGRVZOFQCCMV-UHFFFAOYSA-N
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Description

Chemical Structure and Formula
Pentyl [(prop-2-en-1-yl)oxy]acetate is an ester derivative of acetic acid with a pentyl alkyl chain and an allyloxy (prop-2-en-1-yloxy) substituent. Its molecular formula is C₁₀H₁₆O₃ (calculated), comprising:

  • Pentyl group (C₅H₁₁): Provides hydrophobic character.
  • Acetate core (CH₃COO): Establishes polar ester functionality.
  • Allyloxy substituent (O-CH₂CH=CH₂): Introduces a reactive double bond and ether linkage.

Potential applications include:

  • Polymer chemistry: The allyl group may enable crosslinking in resins or coatings.
  • Specialty solvents: Combines moderate volatility (pentyl chain) with enhanced polarity (allyloxy group).
  • Fragrance industry: Structural similarities to allyl phenoxyacetate () imply possible use in flavor/fragrance formulations.

Properties

CAS No.

194986-84-0

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

pentyl 2-prop-2-enoxyacetate

InChI

InChI=1S/C10H18O3/c1-3-5-6-8-13-10(11)9-12-7-4-2/h4H,2-3,5-9H2,1H3

InChI Key

TYXGRVZOFQCCMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)COCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl [(prop-2-en-1-yl)oxy]acetate can be synthesized through the esterification reaction between pentanol and prop-2-en-1-yl acetate. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Pentyl [(prop-2-en-1-yl)oxy]acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to pentanol and prop-2-en-1-yl acetate.

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkene group, leading to the formation of epoxides or diols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Pentanol and prop-2-en-1-yl acetate.

    Oxidation: Epoxides or diols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pentyl [(prop-2-en-1-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and paints.

Mechanism of Action

The mechanism of action of pentyl [(prop-2-en-1-yl)oxy]acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The ester group can be hydrolyzed by esterases, releasing the alcohol and acid components, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Molecular Formula Functional Groups Key Structural Features
Pentyl Acetate C₇H₁₄O₂ Ester Simple acetate ester with pentyl chain
Allyl Phenoxyacetate C₁₁H₁₂O₃ Ester, ether, aromatic ring Phenoxy group enhances polarity
Butyl Acetate C₆H₁₂O₂ Ester Shorter alkyl chain (C₄) increases volatility
Pentyl [(prop-2-en-1-yl)oxy]acetate C₁₀H₁₆O₃ Ester, ether, allyl group Allyloxy group introduces reactivity

Physical and Chemical Properties

Property Pentyl Acetate Allyl Phenoxyacetate This compound (Estimated)
Molar Mass (g/mol) 130.19 192.21 ~184.23
Boiling Point (°C) 148–150 260–265 190–210 (estimated)
Volatility Medium Low Lower than pentyl acetate due to allyloxy group
Solubility Miscible in organic solvents; insoluble in water Soluble in ethanol, ether Likely miscible in polar solvents (ester/ether)

Reactivity and Stability

  • Pentyl Acetate : Stable under standard conditions; hydrolyzes slowly in acidic/basic environments.
  • Allyl Derivatives : The allyl group in the target compound may undergo polymerization or oxidation, requiring stabilizers for long-term storage .

Research Findings and Data Gaps

  • Vapor-Phase Behavior : Pentyl acetate exhibits 3.6-fold variance in vapor-phase concentration estimates compared to hexyl acetate (). The target compound’s volatility is expected to be lower due to increased molecular weight.
  • Synthetic Challenges: No direct data on the target compound’s synthesis; methods for allyl esters (e.g., allyl phenoxyacetate) suggest using coupling agents or acid catalysts.
  • Toxicological Data: Safety profiles of allyl-containing esters (e.g., allyl phenoxyacetate) indicate moderate toxicity, necessitating further study for the target compound .

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